molecular formula C10H10N2O2 B13658832 7-Amino-4-methyl-1H-indole-2-carboxylic acid

7-Amino-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13658832
M. Wt: 190.20 g/mol
InChI Key: YWOFAVXVCYWJHA-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives.

Scientific Research Applications

7-Amino-4-methyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Similar in structure but lacks the amino group at the 7th position.

    4-Methylindole-2-carboxylic acid: Similar but lacks the amino group at the 7th position.

    7-Aminoindole-2-carboxylic acid: Similar but lacks the methyl group at the 4th position.

Uniqueness

7-Amino-4-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the amino group at the 7th position and the methyl group at the 4th position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-amino-4-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,11H2,1H3,(H,13,14)

InChI Key

YWOFAVXVCYWJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)N)C(=O)O

Origin of Product

United States

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